molecular formula C17H18ClNO3S B5227968 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5227968
M. Wt: 351.8 g/mol
InChI Key: UURQNJHABIZPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide, commonly known as BTCP, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. BTCP is a member of the phenylacetamide family of compounds and has been shown to have a number of interesting biochemical and physiological effects.

Mechanism of Action

BTCP works by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This results in an increase in the amount of dopamine in the synapse, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
BTCP has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as increase the release of dopamine in the brain. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTCP as a research tool is that it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is that it has not been extensively studied in humans, so its effects on human behavior and physiology are not well understood.

Future Directions

There are a number of future directions that could be explored in the study of BTCP. One area of interest is its potential use as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a research tool in the study of addiction and drug abuse. Overall, BTCP is a promising compound that has the potential to shed light on a number of important questions in the field of neuroscience.

Synthesis Methods

BTCP can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethoxybenzaldehyde with 2-chlorobenzyl mercaptan in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic anhydride and acetic acid to form the final product, BTCP.

Scientific Research Applications

BTCP has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a number of interesting properties, including the ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This makes it a potentially useful tool for studying the role of dopamine in the brain and its effects on behavior.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-13-7-8-16(22-2)15(9-13)19-17(20)11-23-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQNJHABIZPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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